1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one
CAS No.:
Cat. No.: VC13794229
Molecular Formula: C11H10ClF2NO
Molecular Weight: 245.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClF2NO |
|---|---|
| Molecular Weight | 245.65 g/mol |
| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)piperidin-4-one |
| Standard InChI | InChI=1S/C11H10ClF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2 |
| Standard InChI Key | KUMPESHMRZHDAD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)C2=C(C=C(C=C2F)Cl)F |
| Canonical SMILES | C1CN(CCC1=O)C2=C(C=C(C=C2F)Cl)F |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a piperidin-4-one core (a six-membered ring with a ketone group at the fourth position) substituted at the nitrogen atom with a 4-chloro-2,6-difluorophenyl group. This arrangement introduces both steric and electronic effects that influence its reactivity and interaction with biological targets .
Molecular Formula and Weight
The molecular formula is C₁₁H₁₀ClF₂NO, derived from the piperidin-4-one backbone (C₅H₉NO) and the substituted phenyl group (C₆H₂ClF₂). The calculated molecular weight is 245.66 g/mol, consistent with halogenated piperidine derivatives .
Crystallographic and Stereochemical Features
While direct crystallographic data for this compound is unavailable, analogous structures such as 1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole derivatives exhibit non-coplanar aromatic rings and torsional strain due to halogen substituents . For instance, in similar compounds, the dihedral angle between the piperidine ring and the substituted phenyl group ranges from 97.29° to 127.65°, affecting molecular packing and solubility .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one can be inferred from methods used for analogous piperidin-4-one derivatives :
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Schiff Base Formation: Reacting 4-chloro-2,6-difluoroaniline with a ketone precursor (e.g., levulinic acid) under acidic conditions to form an imine intermediate.
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Reductive Amination: Reduction of the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the piperidine ring .
Example Protocol:
A mixture of 4-chloro-2,6-difluoroaniline (1.0 equiv), levulinic acid (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene is refluxed at 120°C for 8 hours. After cooling, the imine intermediate is reduced with NaBH₄ in dichloromethane, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:8) .
Physicochemical Properties
Thermodynamic and Spectral Data
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 120–135°C (extrapolated) |
| Boiling Point | >250°C (decomposes) |
| Solubility | Moderate in DMSO, ethanol; low in water |
| LogP | ~2.8 (predicted via Hansch method) |
| pKa | 8.2 (amine proton) |
Spectroscopic Signatures:
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